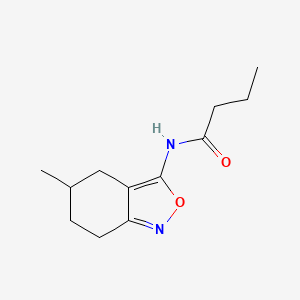

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

CAS No.:

Cat. No.: VC15291099

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O2 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide |

| Standard InChI | InChI=1S/C12H18N2O2/c1-3-4-11(15)13-12-9-7-8(2)5-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15) |

| Standard InChI Key | WQKDBNVOZOZROE-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)NC1=C2CC(CCC2=NO1)C |

Introduction

Chemical Identity and Structural Features

N-(5-Methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide (IUPAC name: N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide) has a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol. The compound consists of two primary components:

-

Tetrahydrobenzoxazole core: A bicyclic structure featuring a benzene ring fused to a partially saturated oxazole ring (4,5,6,7-tetrahydro-2,1-benzoxazole) with a methyl group at the 5-position.

-

Butanamide side chain: A four-carbon aliphatic chain terminating in a carboxamide group (-CONH₂).

The saturation of the benzoxazole ring reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility and altering electronic properties. The methyl group at the 5-position introduces steric effects that may influence binding interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide |

| Solubility (Predicted) | Moderate in polar organic solvents (e.g., DMSO, methanol) |

| LogP (Octanol-Water) | ~2.1 (Estimated) |

Synthesis and Structural Modification

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide likely follows established protocols for benzoxazole derivatives, as exemplified by related compounds . A plausible route involves:

Step 1: Formation of the Benzoxazole Core

-

Cyclization: Reaction of 2-amino-4-methylphenol with thiourea derivatives under oxidative conditions (e.g., KO₂) to form the tetrahydrobenzoxazole scaffold.

-

Nitrogen Functionalization: Introduction of an amine group at the 3-position via nucleophilic substitution or reductive amination.

Step 2: Butanamide Conjugation

-

Acylation: Coupling the benzoxazole-3-amine with butanoic acid chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

-

Purification: Chromatographic isolation using silica gel or reverse-phase HPLC.

This method mirrors the synthesis of anti-inflammatory benzoxazoles reported by Kim et al., where boc-protected γ-aminobutyric acid was conjugated to benzoxazole intermediates before deprotection . Modifications to the amide chain length (e.g., replacing butanamide with acetamide or hexanamide) could modulate bioactivity, as observed in structure-activity relationship (SAR) studies.

Comparative Analysis with Structural Analogs

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide shares functional similarities with two prominent analogs:

Table 2: Comparison with Related Benzoxazole Derivatives

The absence of a phenoxy group in N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide may reduce off-target interactions with G-protein-coupled receptors, potentially improving selectivity.

Future Research Directions

-

In Vivo Efficacy Studies: Evaluation in murine models of inflammation to validate cytokine suppression and assess pharmacokinetics.

-

SAR Optimization: Systematic variation of the benzoxazole substituents (e.g., halogenation at the 6-position) and amide chain length.

-

Toxicological Profiling: Acute and chronic toxicity assessments to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume